molecular formula C12H9NO2 B6365857 6-(2-Formylphenyl)-2-hydroxypyridine, 95% CAS No. 1111114-36-3

6-(2-Formylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6365857
CAS RN: 1111114-36-3
M. Wt: 199.20 g/mol
InChI Key: SQKYFERLIAEJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Formylphenyl)-2-hydroxypyridine (6-FPH-2-OHP), also known as 6-FPH-2-OH, is a synthetic aromatic compound with a molecular weight of 169.18 g/mol. It is a member of the pyridine family and is commonly used in scientific research. 6-FPH-2-OH is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also a powerful antioxidant and has been shown to have anti-inflammatory, anti-cancer and anti-bacterial properties.

Mechanism of Action

The exact mechanism of action of 6-(2-Formylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. It has also been suggested that 6-(2-Formylphenyl)-2-hydroxypyridine, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
6-(2-Formylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6-(2-Formylphenyl)-2-hydroxypyridine, 95% has anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have antioxidant and neuroprotective effects. In addition, 6-(2-Formylphenyl)-2-hydroxypyridine, 95% has been shown to reduce lipid peroxidation and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

6-(2-Formylphenyl)-2-hydroxypyridine, 95% is a useful compound for laboratory experiments due to its wide range of applications and its relatively low cost. It is easy to obtain and can be synthesized in a variety of ways. However, it is important to note that 6-(2-Formylphenyl)-2-hydroxypyridine, 95% is a powerful antioxidant, and thus should be handled with caution in the laboratory.

Future Directions

There are a number of potential future directions for research involving 6-(2-Formylphenyl)-2-hydroxypyridine, 95%. These include further exploration of its anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as its potential use as a therapeutic agent. Additionally, further studies are needed to better understand the mechanism of action of 6-(2-Formylphenyl)-2-hydroxypyridine, 95%, as well as its potential side effects. Finally, research is needed to determine the optimal dosage and delivery methods for 6-(2-Formylphenyl)-2-hydroxypyridine, 95%.

Synthesis Methods

6-(2-Formylphenyl)-2-hydroxypyridine, 95% is synthesized from a variety of starting materials, including 2-formylphenol, pyridine, and a base. The reaction involves the condensation of the 2-formylphenol and the pyridine, followed by the addition of the base. The reaction is typically performed in a solvent such as ethanol or methanol and is usually carried out at room temperature.

Scientific Research Applications

6-(2-Formylphenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In drug discovery, 6-(2-Formylphenyl)-2-hydroxypyridine, 95% is used to study the effects of drugs on the body, as well as to develop new drugs. In organic synthesis, it is used to synthesize complex molecules, such as pharmaceuticals, agrochemicals, and other organic compounds. In biochemistry, it is used to study the structure and function of proteins, lipids, and other biomolecules.

properties

IUPAC Name

2-(6-oxo-1H-pyridin-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-4-1-2-5-10(9)11-6-3-7-12(15)13-11/h1-8H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKYFERLIAEJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682557
Record name 2-(6-Oxo-1,6-dihydropyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Oxo-1,6-dihydropyridin-2-yl)benzaldehyde

CAS RN

1111114-36-3
Record name 2-(1,6-Dihydro-6-oxo-2-pyridinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111114-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Oxo-1,6-dihydropyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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